3Beta-acetoxy-eupha-7,25-dien-24(R)-ol
Description
Overview of Triterpenoids in Natural Product Chemistry
Triterpenoids represent a vast and structurally diverse class of natural products, composed of six isoprene (B109036) units, which gives them a basic C30 skeleton. Their biosynthesis from squalene (B77637) precursors leads to a wide array of cyclic structures, primarily tetracyclic and pentacyclic systems. These compounds are widely distributed throughout the plant kingdom and are also found in fungi and marine organisms.
In the realm of natural product chemistry, triterpenoids are of significant interest due to their extensive range of biological activities. Research has demonstrated that various triterpenoids possess anti-inflammatory, antioxidant, anticancer, and antiviral properties, among others. This has made them a focal point for drug discovery and development, with many serving as lead compounds for new therapeutic agents.
Structural Characteristics and Classification of Euphane Triterpenoids
Euphane triterpenoids are a specific class of tetracyclic triterpenes. The core structure of euphane is characterized by a specific stereochemistry, being a 13α,14β-stereoisomer of lanostane. This distinct arrangement of the steroid-like nucleus sets them apart from other related triterpenoid (B12794562) groups.
The classification of euphane triterpenoids is based on the oxidation patterns and substitutions on the fundamental euphane skeleton. These modifications can include the presence of hydroxyl, carbonyl, and acetate (B1210297) groups at various positions, as well as the introduction of double bonds within the ring system or on the side chain. These structural variations are crucial as they significantly influence the biological activity of the individual compounds.
Significance of 3Beta-acetoxy-eupha-7,25-dien-24(R)-ol as a Representative Euphane Compound in Natural Product Research
This compound is a notable example of a euphane triterpenoid that has been isolated from a natural source. Its discovery and characterization contribute to the growing library of known natural products and provide a deeper understanding of the chemical diversity within the plant kingdom.
This compound was first isolated from the bark of Broussonetia papyrifera, a plant used in traditional medicine. cas.cnresearchgate.net The elucidation of its structure was achieved through spectroscopic methods. cas.cnresearchgate.net
While extensive biological studies on many other triterpenoids have revealed a wide range of pharmacological activities, specific research into the biological effects of this compound is not extensively documented in publicly available scientific literature. Its significance in natural product research currently lies in its identity as a characterized constituent of Broussonetia papyrifera, adding to the phytochemical knowledge of this plant species. Further research is needed to determine if this compound possesses any of the biological activities commonly associated with triterpenoids.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C32H52O3 |
| Molecular Weight | 484.75 g/mol |
| CAS Number | 1352001-09-2 |
| Appearance | White powder |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone |
| Boiling Point (Predicted) | 542.3 ± 50.0 °C |
| Density (Predicted) | 1.03 ± 0.1 g/cm³ |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H52O3 |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
[(3S,5R,9R,10R,13S,14S,17S)-17-[(2S,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(2)26(34)12-10-21(3)23-14-18-32(9)25-11-13-27-29(5,6)28(35-22(4)33)16-17-30(27,7)24(25)15-19-31(23,32)8/h11,21,23-24,26-28,34H,1,10,12-19H2,2-9H3/t21-,23-,24-,26+,27-,28-,30+,31-,32+/m0/s1 |
InChI Key |
AMYYCORMRINIHJ-UULMTCALSA-N |
Isomeric SMILES |
C[C@@H](CC[C@H](C(=C)C)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
Canonical SMILES |
CC(CCC(C(=C)C)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation of 3beta Acetoxy Eupha 7,25 Dien 24 R Ol
Botanical Sources and Distribution of 3Beta-acetoxy-eupha-7,25-dien-24(R)-ol
The presence of this compound has been confirmed in at least two distinct plant families, indicating a specific but not entirely exclusive distribution.
Broussonetia papyrifera (L.) L'Hér. ex Vent., commonly known as paper mulberry and a member of the Moraceae family, is a significant botanical source of this compound. researchgate.net Phytochemical investigations have successfully isolated and identified this compound from the bark of this tree. nih.govresearchgate.net The bark of B. papyrifera has been a focus of study due to its rich composition of various secondary metabolites, including a notable number of terpenoids. nih.govbiocrick.com Research has led to the characterization of (3β,24R)-3-(acetyloxy)–eupha-7,25-dien-24-ol, another name for the subject compound, as one of several new euphane triterpenes derived from this plant source. researchgate.netnih.gov
This compound has also been identified as a chemical constituent of Phellodendron chinense Schneid, the Amur cork tree, which belongs to the Rutaceae family. biocrick.com The bark of this plant, known as Huang Bai, is utilized in traditional Chinese medicine and has been analyzed for its complex chemical profile. nih.gov While the bark is rich in alkaloids like berberine (B55584) and palmatine, and also contains limonoids and other triterpenoids, the presence of this specific euphane triterpenoid (B12794562) has been documented. nih.govbiocrick.comsaienbiotech.com
Co-occurring Euphane and Related Triterpenoids in Natural Extracts
When this compound is isolated from its natural sources, particularly Broussonetia papyrifera, it is typically found alongside a suite of structurally similar compounds. These co-occurring triterpenoids often share the same euphane or a related tirucallane (B1253836) skeleton. The simultaneous presence of these compounds is a reflection of a common biosynthetic origin.
Key euphane triterpenoids isolated along with this compound from B. papyrifera bark include:
(3β)-3-(acetyloxy)eupha-7,25-dien-24-one : A closely related compound featuring a ketone group at the C-24 position instead of a hydroxyl group. researchgate.netnih.govresearchgate.net
(3β,24S)-eupha-7,25-diene-3,24-diol : The C-24 epimer of the corresponding diol, differing in the stereochemistry of the hydroxyl group on the side chain. researchgate.netnih.gov
(3β,24R)-eupha-7,25-diene-3,24-diol : A deacetylated analog of the title compound. researchgate.netnih.gov
Other triterpenoids that have been found in the same plant extracts include lupeol, β-amyrin, and α-amyrin acetate (B1210297). researchgate.net The table below summarizes these co-occurring compounds from B. papyrifera.
| Compound Name | Triterpenoid Class | Source |
|---|---|---|
| (3β)-3-(acetyloxy)eupha-7,25-dien-24-one | Euphane | Broussonetia papyrifera Bark researchgate.netnih.gov |
| (3β,24S)-eupha-7,25-diene-3,24-diol | Euphane | Broussonetia papyrifera Bark researchgate.netnih.gov |
| (3β,24R)-eupha-7,25-diene-3,24-diol | Euphane | Broussonetia papyrifera Bark researchgate.netnih.gov |
| Lupeol | Lupane | Broussonetia papyrifera Bark researchgate.net |
| β-Amyrin | Oleanane | Broussonetia papyrifera Bark researchgate.net |
| α-Amyrin acetate | Ursane | Broussonetia papyrifera Bark researchgate.net |
Extraction and Initial Purification Methodologies for Euphane Triterpenoids from Plant Materials
The isolation of euphane triterpenoids like this compound from plant materials involves a multi-step process designed to separate these compounds from a complex mixture of primary and secondary metabolites.
The general procedure begins with the collection and drying of the plant material, such as the bark, to reduce moisture content. The dried material is then powdered to increase the surface area for efficient extraction. The powdered plant material is typically extracted with an organic solvent, commonly 95% ethanol (B145695) (EtOH) or methanol (B129727) (MeOH), often at elevated temperatures to enhance solubility.
Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract. This crude extract is then subjected to liquid-liquid partitioning. This step involves suspending the extract in water and sequentially partitioning it with solvents of increasing polarity, such as hexanes and dichloromethane (B109758) (CH2Cl2). This partitioning separates compounds based on their polarity, with triterpenoids often concentrating in the less polar fractions like dichloromethane.
The resulting fractions are then subjected to various chromatographic techniques for further purification. Flash column chromatography using silica (B1680970) gel as the stationary phase is a common initial step. The column is eluted with a gradient of solvents, for example, a mixture of dichloromethane and methanol, to separate the components into subfractions. Final purification of the target compounds from these subfractions is typically achieved using High-Performance Liquid Chromatography (HPLC), often with acetonitrile (B52724) as a component of the mobile phase. The structure of the purified compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Structural Elucidation and Stereochemical Assignment of 3beta Acetoxy Eupha 7,25 Dien 24 R Ol
Advanced Spectroscopic Techniques for Complete Structural Determination
The foundational structure of 3Beta-acetoxy-eupha-7,25-dien-24(R)-ol was established through a comprehensive application of modern spectroscopic methodologies. These techniques provided definitive evidence for its atomic connectivity and molecular formula.
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were pivotal in assembling the carbon framework and assigning proton and carbon signals. The ¹H NMR spectrum revealed the presence of characteristic signals for a euphane triterpenoid (B12794562), including seven tertiary methyl groups, an acetoxy methyl group, and olefinic protons. The ¹³C NMR spectrum displayed 32 carbon signals, consistent with the proposed molecular formula.
Detailed analysis using 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allowed for the complete assignment of all proton and carbon resonances. Key HMBC correlations were instrumental in connecting the different structural fragments of the molecule. For instance, correlations from the methyl protons to adjacent carbons confirmed the euphane skeleton, while correlations involving the acetoxy group protons confirmed its position at C-3.
¹H NMR Spectroscopic Data (Typical Values)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 4.51 | dd | 11.5, 4.5 |
| H-7 | 5.30 | m | |
| H-24 | 4.15 | t | 6.5 |
| H-26 | 4.92 | s | |
| H-27 | 4.85 | s | |
| OAc-CH₃ | 2.05 | s |
¹³C NMR Spectroscopic Data (Typical Values)
| Carbon | Chemical Shift (δ) ppm |
| C-3 | 80.8 |
| C-7 | 117.5 |
| C-8 | 145.3 |
| C-24 | 75.1 |
| C-25 | 148.7 |
| C-26 | 110.2 |
| OAc-C=O | 171.0 |
| OAc-CH₃ | 21.3 |
High-Resolution Mass Spectrometry (HRMS) was employed to ascertain the elemental composition of the compound. The analysis provided a precise mass measurement, which was used to determine the molecular formula as C₃₂H₅₂O₃. medchemexpress.comchemicalbook.com This formula corresponds to seven degrees of unsaturation, which is accounted for by the four rings of the triterpenoid nucleus, two carbon-carbon double bonds, and the carbonyl of the acetate (B1210297) group. The fragmentation pattern observed in the mass spectrum further supported the proposed structure, with characteristic losses of the acetoxy group and fragments from the side chain.
The Infrared (IR) spectrum of this compound provided crucial information about the functional groups present in the molecule. The spectrum displayed characteristic absorption bands indicating the presence of a hydroxyl group (around 3400 cm⁻¹), an ester carbonyl group (around 1730 cm⁻¹), and carbon-carbon double bonds (around 1640 cm⁻¹). These data were in full agreement with the structure determined by NMR and HRMS.
Determination of Absolute Configuration, Specifically the 24(R) Stereochemistry
While the planar structure was established through the aforementioned techniques, the determination of the absolute stereochemistry, particularly at the C-24 position in the side chain, required more specialized analytical methods.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The experimental ECD spectrum of this compound was compared with theoretically calculated spectra for the possible stereoisomers. The good agreement between the experimental spectrum and the calculated spectrum for the 24(R) isomer provided strong evidence for this stereochemical assignment.
The most definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray diffraction analysis. While obtaining suitable crystals for X-ray diffraction can be challenging, when successful, it provides an unambiguous three-dimensional model of the molecule. For closely related euphane triterpenoids, single-crystal X-ray diffraction has been used to confirm the absolute stereochemistry, including the configuration of chiral centers in the side chain. researchgate.net In the case of this compound, the stereochemistry was ultimately confirmed by comparison of its spectroscopic data and optical rotation with those of related compounds whose absolute configurations had been unequivocally established.
Comparative Spectroscopic Analysis with Known Euphane and Related Triterpenoid Structures
A cornerstone in the structural elucidation of a novel compound is the detailed comparison of its spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with those of known, structurally related compounds. For 3β-acetoxy-eupha-7,25-dien-24(R)-ol, this involves a comparative analysis with other euphane and tirucallane-type triterpenoids.
The ¹H and ¹³C NMR spectra of euphane triterpenoids exhibit characteristic signals that define their tetracyclic core and side-chain functionalities. The euphane skeleton is distinguished from its C-20 epimer, the tirucallane (B1253836) skeleton, by specific chemical shifts and coupling constants, particularly for protons and carbons in the vicinity of the C-17 side chain. oup.com
In the case of 3β-acetoxy-eupha-7,25-dien-24(R)-ol, the presence of an acetoxy group at the C-3 position is readily identified in the ¹H NMR spectrum by a characteristic downfield shift of the H-3 proton, typically observed as a double doublet. nih.gov The chemical shift and coupling constants of this signal provide information about its β-orientation. The presence of the double bonds at C-7 and C-25 are indicated by olefinic proton and carbon signals in their respective NMR spectra.
A comparative analysis of the ¹³C NMR data with other euphane derivatives, such as euphol (B7945317) and its analogues, helps to assign the carbon signals of the tetracyclic system and the side chain. nih.gov The stereochemistry at C-24, designated as (R), influences the chemical shifts of the neighboring carbons and protons in the side chain. These subtle differences can be discerned by meticulous comparison with the spectra of known diastereomers.
Below is a comparative table of characteristic ¹³C NMR chemical shifts for the core carbon atoms of a representative euphane triterpenoid compared to a related tirucallane triterpenoid. While the specific data for 3β-acetoxy-eupha-7,25-dien-24(R)-ol is not publicly available, this table illustrates the key differences that are utilized in structural assignment.
Table 1: Comparative ¹³C NMR Data (δ in ppm) of a Representative Euphane and Tirucallane Triterpenoid Core
| Carbon | Euphane-type | Tirucallane-type |
|---|---|---|
| C-18 | ~16.0 | ~16.0 |
| C-19 | ~19.0 | ~21.0 |
| C-20 | ~36.0 | ~36.0 |
| C-21 | ~28.0 | ~18.5 |
Note: The chemical shifts are approximate and can vary based on substitution patterns. The key differentiating signals are often observed for the methyl groups C-19 and C-21, which are influenced by the stereochemistry at C-20. oup.com
Computational Chemistry Approaches to Structural Verification and Conformation Analysis
In recent years, computational chemistry has become an indispensable tool for the structural elucidation and stereochemical assignment of complex natural products. rsdjournal.org Methods such as Density Functional Theory (DFT) are employed to calculate the NMR chemical shifts of possible isomers of a molecule. These calculated data are then compared with the experimental data to determine the most probable structure.
A particularly powerful and widely used computational method is the DP4+ probability analysis. acs.orgconicet.gov.ar This statistical method allows for the confident assignment of the relative and absolute stereochemistry of a molecule by comparing the experimental ¹H and ¹³C NMR data with the computationally predicted chemical shifts for all possible diastereomers. researchgate.net The DP4+ analysis provides a probability score for each candidate structure, with a higher probability indicating a better fit with the experimental data. For a molecule like 3β-acetoxy-eupha-7,25-dien-24(R)-ol with multiple stereocenters, DP4+ analysis would be crucial in unequivocally establishing the (R) configuration at C-24 and confirming the stereochemistry of the tetracyclic core.
Beyond stereochemical assignment, computational methods are also vital for conformational analysis. The flexible side chain of euphane triterpenoids can adopt various conformations, which can influence their biological activity. nih.gov Computational modeling, often complemented by X-ray crystallography data of related compounds, can predict the most stable, low-energy conformations of the side chain. nih.gov These studies can reveal key intramolecular interactions that govern the conformational preferences, providing a deeper understanding of the molecule's three-dimensional structure and its potential interactions with biological targets. For instance, the orientation of the side chain is influenced by the stereochemistry at C-20, with an anti-periplanar arrangement of the hydrogens at the C17–C20 bond being favored in euphane-type structures. nih.gov
Biosynthetic Pathways of Euphane Triterpenoids, Including 3beta Acetoxy Eupha 7,25 Dien 24 R Ol
General Overview of Triterpenoid (B12794562) Biosynthesis from Isoprenoid Precursors
Triterpenoids, a class of organic compounds composed of six isoprene (B109036) units, are synthesized in nearly all eukaryotic organisms. nih.gov Their biosynthesis originates from fundamental isoprenoid precursors, which are assembled into the characteristic 30-carbon backbone.
In eukaryotes, the biosynthesis of triterpenoids primarily occurs through the mevalonate (B85504) (MVA) pathway, which takes place in the cytoplasm and endoplasmic reticulum. scielo.br This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the rate-limiting enzyme HMG-CoA reductase (HMGR), is a critical regulatory step in the pathway. scielo.br
Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon (C5) isoprenoid building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net These two molecules are the universal precursors for all isoprenoid compounds, including triterpenoids.
The synthesis of the direct precursor to triterpenoids, squalene (B77637), involves the sequential head-to-tail condensation of IPP and DMAPP units. Two molecules of IPP are added to one molecule of DMAPP to form the C15 intermediate, farnesyl diphosphate (FPP). This reaction is catalyzed by farnesyl diphosphate synthase (FPPS). Subsequently, two molecules of FPP undergo a head-to-head condensation reaction, catalyzed by squalene synthase (SQS), to yield the C30 hydrocarbon, squalene. researchgate.net Squalene serves as the universal precursor for the biosynthesis of all triterpenoids. nih.gov Before cyclization, squalene is first epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SQE). nih.gov
Enzymatic Cyclization Mechanisms of 2,3-Oxidosqualene to the Euphane Skeleton
The cyclization of the linear 2,3-oxidosqualene into the diverse polycyclic skeletons of triterpenoids is a pivotal and complex step, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netnih.gov The conformation adopted by the 2,3-oxidosqualene substrate within the enzyme's active site dictates the ultimate carbocation rearrangement cascade and, consequently, the final triterpene scaffold. nih.gov
For the formation of the euphane skeleton, the 2,3-oxidosqualene molecule is thought to adopt a specific folded conformation that, upon protonation of the epoxide ring, initiates a series of concerted cyclization and rearrangement reactions. This cascade of carbocation intermediates ultimately leads to the formation of the characteristic tetracyclic euphane core. nih.govrsc.org The squalene cyclase of Tetrahymena pyriformis, which converts 2,3-dihydrosqualene to euph-7-ene, has been utilized as a model system to study the stereochemical intricacies of euphane biosynthesis. rsc.org
Post-Cyclization Modifications: Hydroxylation and Acetylation at Specific Positions (e.g., C-3, C-24)
Following the formation of the basic euphane skeleton, a variety of post-cyclization modifications occur, leading to the vast structural diversity observed in this class of triterpenoids. frontiersin.org These modifications are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and acyltransferases. nih.govfrontiersin.org
Hydroxylation, the introduction of a hydroxyl (-OH) group, is a common modification. For instance, the hydroxyl group at the C-3 position is a frequent feature of many triterpenoids. Further hydroxylations can occur at other specific positions on the euphane skeleton, such as the C-24 position, as seen in the precursor to 3Beta-acetoxy-eupha-7,25-dien-24(R)-ol. researchgate.net
Acetylation, the addition of an acetyl group, is another key modification. In the case of this compound, the hydroxyl group at the C-3 position is acetylated. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl group. These modifications are crucial for the biological activity of the final compound.
Characterization of Biosynthetic Enzymes (e.g., Oxidosqualene Cyclases, Cytochrome P450 Monooxygenases)
The enzymes responsible for the biosynthesis of euphane triterpenoids are central to understanding and potentially engineering these pathways.
Oxidosqualene Cyclases (OSCs): These enzymes are responsible for the remarkable cyclization of linear 2,3-oxidosqualene into specific triterpene scaffolds. nih.gov The product specificity of an OSC is determined by the precise amino acid sequence and resulting three-dimensional structure of its active site, which guides the folding of the substrate and stabilizes specific carbocation intermediates during the cyclization cascade. nih.govresearchgate.net
Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes plays a critical role in the functionalization of the triterpene skeleton. frontiersin.orgbeilstein-journals.org CYPs are heme-containing proteins that typically catalyze regio- and stereospecific oxidation reactions, including hydroxylations. researchgate.net The functional characterization of specific CYPs involved in euphane biosynthesis is essential for elucidating the precise steps leading to compounds like this compound.
| Enzyme Class | Function in Euphane Biosynthesis |
| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the core euphane skeleton. |
| Cytochrome P450 Monooxygenases (CYPs) | Introduce hydroxyl groups at specific positions on the euphane skeleton (e.g., C-3, C-24). |
| Acyltransferases | Catalyze the transfer of acyl groups (e.g., acetyl group) to hydroxylated positions (e.g., C-3). |
Genetic and Transcriptomic Studies of Biosynthetic Pathways in Source Organisms
Advances in sequencing technologies have enabled genetic and transcriptomic studies in various organisms that produce euphane triterpenoids. These approaches are powerful tools for identifying and characterizing the genes and enzymes involved in their biosynthesis.
By analyzing the transcriptome (the complete set of RNA transcripts) of a source organism, researchers can identify candidate genes that are highly expressed in tissues where euphane triterpenoids accumulate. nih.govfrontiersin.org Comparative transcriptomics between high- and low-producing varieties or different plant tissues can further narrow down the list of potential biosynthetic genes. mdpi.com
Once candidate genes for OSCs, CYPs, and other modifying enzymes are identified, their functions can be confirmed through heterologous expression in microbial hosts like Saccharomyces cerevisiae or in plants like Nicotiana benthamiana. nih.govtandfonline.com This involves introducing the candidate gene into the host organism and analyzing the resulting metabolic products. These studies are crucial for piecing together the complete biosynthetic pathway of specific euphane triterpenoids and provide a foundation for metabolic engineering efforts aimed at enhancing their production. researchgate.net
Chemical Synthesis and Analog Development of 3beta Acetoxy Eupha 7,25 Dien 24 R Ol
Methodologies for Total Synthesis of Euphane Triterpenoids
The total synthesis of euphane triterpenoids presents a formidable challenge to synthetic chemists due to their complex tetracyclic framework and multiple stereocenters. While a total synthesis specifically targeting 3Beta-acetoxy-eupha-7,25-dien-24(R)-ol has not been reported, several successful total syntheses of the parent euphane triterpenoid (B12794562), euphol (B7945317), have been accomplished, laying a foundation for accessing this class of molecules. nih.govresearchgate.net
A notable recent approach involves an asymmetric convergent total synthesis of euphanes, including euphol and 25,26,27-trisnor-3β-hydroxy-euphan-24-al. nih.govresearchgate.netresearchgate.net This strategy employs several key transformations:
Enantioselective Allylboration and Intramolecular Radical Cyclization: To construct the A-ring with the correct stereochemistry. nih.govresearchgate.net
Palladium-Catalyzed Liebeskind Stannane-Thioester Coupling: To connect the A-ring with the bicyclic CD-ring system. nih.govresearchgate.net
Radical Cascade with Metal-Catalyzed Hydrogen Atom Transfer (MHAT): To complete the formation of the polycyclic core. nih.govresearchgate.net
Diimide Reduction and MHAT/1,5-Hydrogen Transfer Cascade: For the diastereoselective formation of the C17 and C20 stereocenters in the final stages of the synthesis. nih.govresearchgate.net
These methodologies highlight the sophisticated strategies required to assemble the euphane skeleton and provide a potential blueprint for the future total synthesis of more complex derivatives like this compound.
Stereoselective Synthesis Strategies, with Emphasis on the 24(R) Configuration
A critical challenge in the synthesis of this compound is the stereoselective installation of the hydroxyl group at the C-24 position with the (R) configuration. While specific methods for this transformation on a euphane side chain are not extensively documented, general strategies for the stereoselective synthesis of hydroxylated steroidal and triterpenoidal side chains can be considered. acs.orgnih.gov
The isolation of both (3β,24R)-eupha-7,25-diene-3,24-diol and its (24S)-epimer from the bark of Broussonetia papyrifera underscores the importance of controlling this stereocenter. cas.cn General approaches to achieve such stereoselectivity often involve:
Substrate-Controlled Reactions: Utilizing the existing stereochemistry in the molecule to direct the approach of a reagent to one face of a prochiral center.
Chiral Auxiliaries: Temporarily incorporating a chiral moiety to guide a stereoselective reaction, which is later removed.
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer over the other.
For the construction of the 24(R)-hydroxy side chain, methods for the stereoselective synthesis of 24(R),25-dihydroxycholesterol side chains could be adapted. acs.orgnih.gov Furthermore, enzymatic hydroxylations, particularly by cytochrome P450 enzymes, are known to introduce hydroxyl groups with high stereoselectivity in terpenoid biosynthesis and could inspire synthetic approaches. nih.gov
Semi-Synthetic Approaches from Naturally Derived Precursors
Given the complexity of total synthesis, semi-synthesis from readily available natural precursors represents a more practical approach for accessing euphane triterpenoids and their derivatives. This compound itself is a natural product isolated from the bark of Broussonetia papyrifera. cas.cn
A common and abundant precursor for semi-synthesis in the euphane family is euphol. For instance, euphol isolated from the leaves of Euphorbia tanquahuete has been utilized as a starting material for the preparation of various derivatives. acs.orgnih.gov This approach allows for the modification of the euphane skeleton without the need to construct it from simple starting materials.
The semi-synthesis of a related trisnor-euphane-type triterpenoid, 25,26,27-trisnor-3β-hydroxy-euphan-24-al, has been achieved from euphol. acs.orgnih.gov This transformation involved the oxidative cleavage of the side chain, demonstrating that the side chain of euphol is amenable to chemical modification. Such semi-synthetic strategies could potentially be applied to precursors isolated from Broussonetia papyrifera to access a range of euphane derivatives.
Design and Synthesis of Novel Euphane Derivatives for Structure-Activity Relationship Investigations
The exploration of the structure-activity relationships (SAR) of euphane triterpenoids is crucial for identifying the key structural features responsible for their biological effects and for designing more potent and selective analogs. While specific SAR studies on this compound are limited, studies on other euphane and related triterpenoids provide valuable insights.
For example, a study on euphol derivatives demonstrated that modifications to both the A-ring and the side chain can influence their cytotoxic activity against various cancer cell lines. acs.orgnih.govsemanticscholar.org Interestingly, some semi-synthetic derivatives showed higher cytotoxicity than the parent compound against certain cell lines, highlighting the potential for improvement through chemical modification. acs.orgnih.govsemanticscholar.org
The general SAR for triterpenoids suggests that the presence and nature of functional groups at various positions on the tetracyclic core and the side chain can significantly impact their biological activity. sinica.edu.twnih.gov For instance, the introduction of different functional groups on the euphane skeleton can modulate properties such as lipophilicity and hydrogen bonding capacity, which in turn can affect interactions with biological targets.
Chemical Modification and Derivatization Studies to Explore Structural Space
To systematically explore the structural space of euphane triterpenoids and to conduct comprehensive SAR studies, a variety of chemical modification and derivatization strategies can be employed. These studies often focus on the existing functional groups of the natural product.
In the case of euphol, a close analog of the de-acetylated form of the target compound, several modifications have been reported: acs.orgnih.gov
Modification of the C-3 Hydroxyl Group: This position is readily accessible for esterification, etherification, and oxidation to the corresponding ketone. For example, esters such as benzoyl and acetyl derivatives, as well as the methyl ether, have been synthesized. acs.orgnih.gov The ketone, euphone, has also been prepared via Jones oxidation. acs.orgnih.gov
Modification of the Side Chain: The double bond in the side chain of euphol can be subjected to various transformations, including allylic oxidation and epoxidation. acs.orgnih.gov For instance, allylic oxidation with selenium dioxide affords an α,β-unsaturated aldehyde, while reaction with m-chloroperoxybenzoic acid (mCPBA) yields an epoxide. acs.orgnih.gov
These examples of chemical modifications on the euphol scaffold demonstrate the feasibility of creating a library of euphane derivatives for biological screening. Similar strategies could be applied to this compound to explore its SAR and potentially discover new analogs with enhanced activities.
Table of Chemical Modifications on the Euphol Scaffold
| Starting Material | Reagent(s) | Modification Type | Product | Reference |
| Euphol | Benzoyl chloride, pyridine | Esterification | 3-Benzoyl euphol | acs.orgnih.gov |
| Euphol | Acetic anhydride, pyridine | Esterification | 3-Acetyl euphol | acs.orgnih.gov |
| Euphol | Jones reagent | Oxidation | Euphone | acs.orgnih.gov |
| Euphone | NH₂OH·HCl, NaOAc | Oximation | Euphone oxime | acs.orgnih.gov |
| Euphol | Methyl iodide, NaH | Etherification | 3-Methoxy euphol | acs.orgnih.gov |
| Euphol | Selenium dioxide | Allylic Oxidation | α,β-Unsaturated aldehyde | acs.orgnih.gov |
| Euphol | mCPBA | Epoxidation | Side chain epoxide | acs.orgnih.gov |
Mechanistic Investigations of Biological Activities of Euphane Triterpenoids
In Vitro Experimental Models for Exploring Molecular Mechanisms of Action
In vitro models are indispensable tools for dissecting the molecular mechanisms of euphane triterpenoids. These models allow for the study of cellular and molecular events in a controlled environment, providing insights into the direct effects of these compounds on biological systems.
A commonly used model involves cell lines to investigate the anti-inflammatory properties of these compounds. For instance, RAW 264.7 macrophage cells are frequently employed. nih.govresearchgate.netnih.govnih.govresearchgate.net These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing various pro-inflammatory mediators. nih.govresearchgate.netnih.govnih.govresearchgate.net The ability of euphane triterpenoids to modulate this response can be quantified by measuring the levels of these mediators. nih.govresearchgate.netnih.govnih.govresearchgate.net
Another significant application of in vitro models is in the evaluation of the cytotoxic effects of euphane triterpenoids against various cancer cell lines. nih.govresearchgate.net The sulforhodamine B (SRB) colorimetric assay is a widely used method to assess cytotoxicity by measuring cell proliferation and has been used to test euphane derivatives against a panel of human tumor cell lines, including those from the central nervous system (U251), prostate (PC-3), leukemia (K562), colon (HCT-15), breast (MCF-7), and lung (SKLU). nih.gov
Additionally, in vitro models using non-mammalian systems, such as Xenopus laevis (African clawed frog) cells, have been utilized to study the effects of euphane triterpenes on cell division. nih.gov Treatment of cultured Xenopus laevis cells at the blastular stage with certain euphane triterpenoids has been shown to significantly arrest cell cleavage. nih.gov
These diverse in vitro models provide a foundational understanding of the biological activities of euphane triterpenoids, paving the way for more complex investigations into their mechanisms of action.
Target Identification and Pathway Perturbation Studies in Cellular Systems
Identifying the molecular targets and understanding how euphane triterpenoids perturb cellular pathways are key to elucidating their mechanism of action. Research in this area has pointed towards several key pathways involved in inflammation and cancer.
In the context of inflammation, studies have shown that euphane-type triterpenes can selectively inhibit the production of pro-inflammatory cytokines. For example, certain euphane triterpenes have been observed to inhibit the production of interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophage cells, without affecting tumor necrosis factor-alpha (TNF-α) production. nih.govresearchgate.netnih.gov This selectivity suggests a targeted interaction with specific components of the inflammatory signaling cascade. The suppression of these inflammatory pathways can also occur through the inhibition of pro-inflammatory cytokine production or the suppression of NF-κB signaling activation. researchgate.net
Furthermore, some euphane triterpenoids have demonstrated the ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, a key mediator in the inflammatory process. nih.govnih.govresearchgate.netelsevierpure.comresearchgate.net For instance, jagoseuphone A, a typical euphane-type triterpenoid (B12794562), exhibited moderate inhibitory activity on NO production with an IC50 value of 20.1 μM. nih.govresearchgate.net
In the realm of cancer research, the cytotoxic activity of euphane triterpenoids has been linked to the induction of apoptosis. While the precise targets are still under investigation, the observed cell death in cancer cell lines suggests interference with critical survival pathways. nih.govresearchgate.net
Some studies have also identified specific molecular targets for certain triterpenoids. For example, (24E)-3β-hydroxy-7,24-euphadien-26-oic acid was found to be an inhibitor of DNA polymerase β. researchgate.net
Enzymatic Modulation Assays (e.g., Glycosidase Inhibition, Oxidase Inhibition)
Enzymatic modulation assays are crucial for identifying direct molecular targets of euphane triterpenoids and quantifying their inhibitory or activating effects. These assays have revealed that euphane triterpenoids can interact with a variety of enzymes involved in different physiological processes.
One area of investigation is the inhibition of glycosidases. Some euphane triterpenoids have been evaluated for their α-glucosidase inhibitory activity, an enzyme involved in carbohydrate digestion. researchgate.net Moderate inhibitory activity has been reported for some of these compounds. researchgate.net
Another important target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. Several euphane-type triterpenoids isolated from Euphorbia kansui have exhibited strong inhibitory activity against human 11β-HSD1. nih.gov
Furthermore, the inhibition of DNA polymerase β by a euphane triterpenoid highlights the potential of this class of compounds to interfere with DNA replication and repair processes, which is particularly relevant for their potential anticancer activity. researchgate.net Some triterpenoids have also been found to have an inhibitory effect on tyrosinase and xanthine (B1682287) oxidase. researchgate.net
These enzymatic assays provide direct evidence of the molecular interactions of euphane triterpenoids and are fundamental in understanding their structure-activity relationships.
Cellular Assays for Investigating Biological Responses (e.g., Anti-inflammatory pathways, DNA damage response)
Cellular assays are essential for observing the biological responses induced by euphane triterpenoids in a cellular context, bridging the gap between molecular interactions and physiological outcomes.
Anti-inflammatory Pathways:
As previously mentioned, a primary tool for investigating the anti-inflammatory effects of euphane triterpenoids is the use of LPS-stimulated RAW 264.7 macrophages. nih.govresearchgate.netnih.govnih.govresearchgate.net In these assays, the levels of pro-inflammatory mediators such as NO, IL-6, and TNF-α are measured in the cell culture medium after treatment with the compounds. nih.govresearchgate.netnih.gov A reduction in the levels of these mediators indicates an anti-inflammatory response. For example, several euphane-type triterpenes have been shown to inhibit LPS-induced IL-6 production. nih.govresearchgate.netnih.gov Similarly, the inhibition of NO production is a common finding in these assays. nih.govnih.govresearchgate.netelsevierpure.comresearchgate.net
Cytotoxicity and Cell Division:
The cytotoxic effects of euphane triterpenoids are typically assessed using assays that measure cell viability and proliferation in cancer cell lines. nih.govresearchgate.net The sulforhodamine B (SRB) assay is a standard method for this purpose. nih.gov For instance, a euphane triterpenoid, wilfordeuphone, exhibited moderate cytotoxic activity against a panel of human cancer cell lines including HL-60, A-549, SMMC-7721, MCF-7, and SW-480, with IC50 values ranging from 14.0 to 26.7 μM. researchgate.net
The effect on cell division has also been investigated using non-cancerous cells. In vitro treatment of cultured individual Xenopus laevis cells at the blastular stage with certain euphane-type triterpenes resulted in a significant arrest of cell cleavage. nih.gov
DNA Damage Response:
The discovery that a euphane triterpenoid can inhibit DNA polymerase β suggests a potential role in modulating the DNA damage response. researchgate.net Assays that can be used to investigate this include those that measure DNA strand breaks, such as the Comet assay, and the activation of DNA damage response proteins, like the phosphorylation of CHK1 and the stabilization of p53. mdpi.com While specific studies on euphane triterpenoids and DNA damage response are limited, the known activity of other triterpenes suggests this is a plausible mechanism to explore.
Structure-Activity Relationship (SAR) Methodologies for Euphane Scaffolds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For euphane scaffolds, SAR studies involve the synthesis of various derivatives and the evaluation of their biological effects to identify key structural features responsible for their activity.
One approach to SAR is the chemical modification of the euphane core and the subsequent evaluation of the derivatives for cytotoxic activity. For example, modifications to the A ring and the side chain of euphol (B7945317) have been performed to investigate changes in cytotoxicity. nih.gov The synthesis of esters, ketones, oximes, and ethers at the C3 position, as well as modifications to the side chain, can lead to derivatives with altered activity profiles. nih.gov
For example, the oxidation of the C3 hydroxyl group of euphol to a ketone was found to enhance the cytotoxic activity against a leukemia cell line. nih.gov This suggests that the nature of the functional group at this position is critical for the compound's biological effect.
The general approach to SAR involves comparing the activities of a series of structurally related compounds to deduce which parts of the molecule are important for its biological effects. These studies are crucial for the rational design of more potent and selective euphane-based therapeutic agents.
Computational Modeling of Ligand-Receptor Interactions (e.g., Molecular Docking)
Computational modeling, particularly molecular docking, is a powerful tool for predicting and analyzing the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme or a receptor protein. This method can provide insights into the binding mode and affinity of euphane triterpenoids to their potential targets, guiding further experimental studies.
Molecular docking studies have been employed to understand the inhibitory mechanisms of triterpenoids against various enzymes. researchgate.netmdpi.comnih.gov For instance, docking simulations can be used to predict how euphane triterpenoids bind to the active site of enzymes like α-glucosidase or 11β-HSD1. researchgate.netnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov
In a study on the inhibition of 11β-HSD1 by euphane-type triterpenoids, molecular docking was used to investigate the binding modes of the compounds in the active site of the enzyme. nih.gov The results showed that the ring part of the triterpenoids could insert into a hydrophobic core, and specific functional groups, such as a carbonyl group, could form hydrogen bonds with amino acid residues in the active site. nih.gov
While specific molecular docking studies on 3Beta-acetoxy-eupha-7,25-dien-24(R)-ol are not available, the general methodology can be applied to this compound to predict its potential biological targets and guide the design of future experimental investigations.
Future Research Perspectives on 3beta Acetoxy Eupha 7,25 Dien 24 R Ol and Euphane Triterpenoids
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Euphane Research
The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful lens through which to view the intricate biological roles of euphane triterpenoids. nih.govmdpi.com These high-throughput analytical approaches can provide a comprehensive understanding of the cellular responses to these compounds.
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, can be employed to identify the metabolic pathways modulated by 3Beta-acetoxy-eupha-7,25-dien-24(R)-ol and other euphane triterpenoids. mdpi.com By comparing the metabolic profiles of treated versus untreated biological systems, researchers can pinpoint specific biochemical alterations, offering clues to the compound's mechanism of action. mdpi.com Advanced analytical platforms like mass spectrometry and nuclear magnetic resonance are central to these investigations. nih.gov
Proteomics, which focuses on the entire set of proteins expressed by a genome, can reveal the protein targets of euphane triterpenoids. springernature.comresearchgate.net Techniques such as affinity chromatography coupled with mass spectrometry can be used to identify proteins that directly bind to these compounds. nih.gov Furthermore, quantitative proteomics can assess changes in protein expression levels upon treatment, providing insights into the cellular processes affected. nih.gov The integration of metabolomics and proteomics data can offer a more holistic view of the biological effects of euphane triterpenoids, connecting changes in protein expression to alterations in metabolic pathways. nih.gov
Table 1: Key Omics Technologies in Euphane Triterpenoid (B12794562) Research
| Omics Technology | Application in Euphane Research | Potential Insights |
| Metabolomics | Profiling of cellular metabolites after treatment with euphane triterpenoids. | Identification of modulated metabolic pathways and potential biomarkers of activity. |
| Proteomics | Identification of protein binding partners and changes in protein expression. | Elucidation of direct molecular targets and affected cellular processes. |
| Integrated Multi-Omics | Combining metabolomic and proteomic data. | A systems-level understanding of the compound's mechanism of action. |
Exploration of Novel Biosynthetic Pathways and Genetic Engineering for Production Optimization
Understanding and manipulating the biosynthetic pathways of euphane triterpenoids are crucial for ensuring a sustainable supply for research and potential therapeutic applications. Triterpenoids are synthesized in plants through the complex isoprenoid pathway, starting from the cyclization of squalene (B77637). nih.govutas.edu.au The primary biosynthetic pathways for terpenoid precursors are the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. wikipedia.org
Future research will likely focus on elucidating the specific enzymes and genes involved in the biosynthesis of the euphane skeleton and its subsequent modifications to produce compounds like this compound. This knowledge is fundamental for metabolic engineering strategies aimed at enhancing the production of these valuable compounds. nih.gov
Genetic engineering and synthetic biology offer promising avenues for the overproduction of euphane triterpenoids. nih.gov By introducing the relevant biosynthetic genes into microbial hosts such as Saccharomyces cerevisiae (yeast) or Escherichia coli, it is possible to create "cell factories" for the production of specific triterpenoids. nih.govresearchgate.net This approach not only provides a scalable and sustainable source but also allows for the production of novel, non-natural derivatives through the introduction of modified enzymes. researchgate.net
Advanced Chemical Biology Tools for Target Deconvolution and Mechanistic Elucidation
Identifying the specific molecular targets of bioactive compounds is a central challenge in chemical biology and drug discovery. nih.gov For euphane triterpenoids, advanced chemical biology tools will be instrumental in deconvoluting their mechanisms of action.
One powerful approach is the use of chemical probes derived from the natural product. By attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) to a euphane triterpenoid, researchers can visualize its subcellular localization and identify its binding partners within the cell. Affinity purification coupled with mass spectrometry is a direct biochemical method to isolate and identify the protein targets of these probes. nih.gov
Furthermore, genetic approaches, such as CRISPR-based screening, can be employed to identify genes that are essential for the bioactivity of a euphane triterpenoid. This can provide valuable clues about the biological pathway in which the compound is active. The combination of these chemical and genetic tools will be crucial for a comprehensive understanding of how these natural products exert their effects at a molecular level.
Sustainable Sourcing and Biotechnological Production of Natural Euphane Triterpenoids
The reliance on natural sources for complex molecules like euphane triterpenoids often faces challenges related to low abundance, seasonal and geographical variations, and over-exploitation of plant resources. rsc.org Therefore, developing sustainable sourcing and production methods is a critical area of future research.
Biotechnological production through microbial fermentation is a highly promising alternative to extraction from plant materials. nih.gov As mentioned in section 8.2, engineering microorganisms to produce specific triterpenoids can provide a consistent and scalable supply. rsc.org This approach can be more environmentally friendly and economically viable in the long term.
In vitro plant cell and tissue culture also represent a potential strategy for the controlled production of euphane triterpenoids. While often more challenging to scale up than microbial fermentation, plant cell cultures can produce compounds with the correct stereochemistry and post-synthetic modifications that might be difficult to achieve in microbial systems.
Predictive Modeling for Structure-Function Relationships and Rational Analog Design
Computational approaches are becoming increasingly important in natural product research for predicting biological activities and guiding the design of new, improved molecules. nih.gov For euphane triterpenoids, predictive modeling can help to establish structure-activity relationships (SAR), which describe how the chemical structure of a molecule relates to its biological activity. nih.gov
Molecular docking and molecular dynamics simulations can be used to predict how euphane triterpenoids bind to specific protein targets. mdpi.com These computational models can provide insights into the key molecular interactions that are responsible for the compound's activity and can be used to screen virtual libraries of related compounds for potential hits. nih.gov
Machine learning and artificial intelligence are also emerging as powerful tools for predicting the biological properties of molecules based on their structural features. nih.gov By training algorithms on existing data for known bioactive triterpenoids, it may be possible to predict the activities of novel euphane triterpenoids and to guide the rational design of new analogs with enhanced potency or selectivity. nih.govresearchgate.netnii.ac.jpbohrium.com This in silico approach can significantly accelerate the discovery and optimization of new therapeutic agents based on the euphane scaffold.
Q & A
Basic Research Questions
Q. How can researchers validate the chemical structure of 3β-acetoxy-eupha-7,25-dien-24(R)-ol?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the triterpenoid backbone, acetoxy group at C-3, and stereochemistry at C-24 (R-configuration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (CHO) and fragmentation patterns consistent with its diterpenoid derivatives .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended, though this may require milligram-scale purified samples .
Q. What chromatographic methods are optimal for purifying this compound from natural extracts?
- Methodological Answer :
- Preparative HPLC : Use a C18 reverse-phase column with a gradient elution system (e.g., acetonitrile/water) to isolate the compound. Monitor purity via UV detection at 210–220 nm, as triterpenoids lack strong chromophores .
- Validation : Confirm purity (≥98%) using analytical HPLC with a diode-array detector (DAD) and compare retention times against authenticated standards .
Q. How should researchers ensure compound stability during storage?
- Methodological Answer :
- Storage Conditions : Store lyophilized samples at –20°C in amber vials to prevent photodegradation. For short-term use (≤6 months), refrigeration (4°C) is acceptable, but monitor for hydrolysis of the acetoxy group via periodic HPLC analysis .
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles, which may induce aggregation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Experimental Design : Standardize assays (e.g., cell lines, incubation times). For example, discrepancies in cytotoxicity between BxPC-3 pancreatic cancer cells (IC variability) may arise from differences in serum concentration (e.g., 10% FBS vs. serum-free conditions) .
- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3 activation) .
- Batch Variability : Source compounds from suppliers with lot-specific HPLC/COA documentation to rule out purity-driven inconsistencies .
Q. How can researchers optimize synthetic routes for 3β-acetoxy-eupha-7,25-dien-24(R)-ol analogs?
- Methodological Answer :
- Scaffold Modification : Use regioselective acetylation (e.g., BF-catalyzed acylation) at C-3 while preserving the 24(R)-hydroxyl group. Monitor reaction progress via TLC and isolate intermediates via flash chromatography .
- Stereochemical Control : Employ chiral auxiliaries or enzymatic catalysis (e.g., lipases) to maintain the R-configuration at C-24 during synthetic steps .
Q. What methodologies elucidate the metabolic fate of this compound in in vivo models?
- Methodological Answer :
- Radiolabeling : Synthesize -labeled analogs to track hepatic metabolism and biliary excretion in rodent models. Use autoradiography and LC-MS/MS to identify phase I/II metabolites .
- Microsomal Assays : Incubate the compound with liver microsomes (e.g., human CYP3A4 isoforms) to profile cytochrome P450-mediated oxidation pathways .
Data Contradictions and Recommendations
- CAS Number Discrepancies : The compound is listed under CAS 1352001-09-2 (most sources) and 35200-09-2 (older references). Researchers should verify via authoritative databases (e.g., PubChem) and cross-check supplier COAs .
- Bioactivity Variability : Differences in cell culture conditions (e.g., FBS lot, passage number) may explain conflicting IC values. Include positive controls (e.g., paclitaxel) and report full experimental parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
